An In-depth Technical Guide to H-Thr(Bzl)-OBzl.oxalate (CAS: 15260-11-4)
An In-depth Technical Guide to H-Thr(Bzl)-OBzl.oxalate (CAS: 15260-11-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Benzyl-L-threonine benzyl ester oxalate, commonly referred to as H-Thr(Bzl)-OBzl.oxalate. This document collates critical data, experimental protocols, and logical workflows to support its application in research and development, particularly in the field of peptide chemistry and drug discovery.
Core Compound Properties
H-Thr(Bzl)-OBzl.oxalate is a protected amino acid derivative of L-threonine. The benzyl groups serve as protecting groups for the side-chain hydroxyl and the C-terminal carboxylic acid, preventing unwanted side reactions during peptide synthesis. The oxalate salt form enhances the compound's stability and handling characteristics. Its primary application is as a building block in the synthesis of peptides, especially within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[1][2][3]
Table 1: Chemical and Physical Properties of H-Thr(Bzl)-OBzl.oxalate
| Property | Value | Source(s) |
| IUPAC Name | benzyl (2S,3R)-2-amino-3-(benzyloxy)butanoate;oxalic acid | [4] |
| Synonyms | O-Benzyl-L-threonine benzyl ester oxalate, L-Thr(Bzl)-OBzl·oxalate | [4][5][6] |
| CAS Number | 15260-11-4 | [4][5][6] |
| Molecular Formula | C₂₀H₂₃NO₇ | [4][6] |
| Molecular Weight | 389.41 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 153 - 159 °C | [5] |
| Optical Rotation | [α]D²⁰ = -22 ± 2° (c=1 in DMF) | [5] |
| Purity | ≥ 98.5% (HPLC) | [5] |
| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][7] |
| Storage | Store at room temperature in an inert atmosphere. | [5][7] |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis of H-Thr(Bzl)-OBzl.oxalate and its application in solid-phase peptide synthesis.
Step 1: Benzyl Esterification of L-Threonine
This step protects the carboxylic acid functionality. A common method is the Fischer-Speier esterification.[1]
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Materials: L-Threonine, Benzyl alcohol (anhydrous), p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Thionyl chloride (SOCl₂), Toluene, Dean-Stark apparatus (if using TsOH), Round-bottom flask, Magnetic stirrer, Heating mantle, Rotary evaporator.
-
Procedure (using TsOH):
-
Suspend L-threonine (1 equivalent) in a mixture of benzyl alcohol (5-10 equivalents) and toluene in a round-bottom flask equipped with a Dean-Stark trap.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents).
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene and excess benzyl alcohol under reduced pressure.
-
The crude L-Threonine benzyl ester is then purified, typically by chromatography or recrystallization of its salt form (e.g., hydrochloride or p-toluenesulfonate).[8][9]
-
Step 2: Benzylation of the Side-Chain Hydroxyl Group
This step protects the hydroxyl group of the threonine side chain.
-
Materials: L-Threonine benzyl ester, Benzyl bromide (BnBr), Silver(I) oxide (Ag₂O) or Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF), Magnetic stirrer, Inert atmosphere (Nitrogen or Argon).
-
Procedure (using BnBr and Ag₂O):
-
Dissolve the L-Threonine benzyl ester (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add silver(I) oxide (1.5-2 equivalents) to the solution.
-
Add benzyl bromide (1.2-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove silver salts.
-
The filtrate is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude H-Thr(Bzl)-OBzl.
-
The crude product is purified by column chromatography.
-
Step 3: Formation of the Oxalate Salt
This step improves the handling and stability of the final compound.
-
Materials: Purified H-Thr(Bzl)-OBzl, Oxalic acid, Anhydrous diethyl ether or other suitable non-polar solvent.
-
Procedure:
-
Dissolve the purified H-Thr(Bzl)-OBzl in a minimal amount of a suitable solvent like diethyl ether.
-
Prepare a saturated solution of oxalic acid (0.5 equivalents for a hemioxalate, 1 equivalent for a full oxalate) in the same solvent.
-
Slowly add the oxalic acid solution to the H-Thr(Bzl)-OBzl solution with stirring.
-
The H-Thr(Bzl)-OBzl.oxalate salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
H-Thr(Bzl)-OBzl.oxalate is a key reagent for introducing a protected threonine residue into a peptide chain using the Boc/Bzl SPPS strategy. The oxalate salt is typically converted to the free amine in situ or prior to the coupling step.
-
Materials: H-Thr(Bzl)-OBzl.oxalate, Boc-protected amino acid resin (e.g., Boc-Gly-Merrifield resin), Dichloromethane (DCM), Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA), Coupling reagents (e.g., HBTU, HOBt), N,N-Dimethylformamide (DMF), Solid-phase synthesis vessel.
-
Procedure for a single coupling cycle:
-
Resin Swelling: Swell the Boc-protected amino acid resin in DCM in the synthesis vessel for 30-60 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (e.g., Boc-Ala-OH, 3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
-
Visualized Workflows
The following diagrams illustrate the key processes involving H-Thr(Bzl)-OBzl.oxalate.
Applications and Role in Drug Development
H-Thr(Bzl)-OBzl.oxalate is a valuable intermediate in the synthesis of therapeutic peptides and other complex organic molecules.[5]
-
Peptide Synthesis: Its primary role is in the assembly of peptide sequences where threonine's hydroxyl group needs to be protected to prevent O-acylation during coupling steps. The benzyl protecting groups are stable to the moderately acidic conditions used for Boc deprotection but can be removed in the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF).
-
Drug Development: As a building block for peptides, it contributes to the synthesis of potential drug candidates for various therapeutic areas. Peptides are crucial in fields like oncology, metabolic diseases, and infectious diseases.
-
Chiral Auxiliary: The inherent chirality of the threonine backbone makes this compound useful as a chiral auxiliary in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is critical for drug efficacy and safety.[5]
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or fume hood.
-
Irritation: May cause skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place. Keep under an inert atmosphere.
This guide serves as a foundational resource for professionals working with H-Thr(Bzl)-OBzl.oxalate. For specific applications, further optimization of the described protocols may be necessary. Always refer to the relevant Safety Data Sheet (SDS) before handling the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. H-Thr(Bzl)-OBzl.oxalate | C20H23NO7 | CID 46856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pschemicals.com [pschemicals.com]
- 7. O-Benzyl-L-threonine benzyl ester oxalate | 15260-11-4 [amp.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
